An In-depth Technical Guide to 4-Aminocyclohexane-1-carboxamide: A Versatile Scaffold in Modern Drug Discovery
An In-depth Technical Guide to 4-Aminocyclohexane-1-carboxamide: A Versatile Scaffold in Modern Drug Discovery
This guide provides a comprehensive technical overview of 4-aminocyclohexane-1-carboxamide, a key building block for researchers, scientists, and drug development professionals. We will delve into its chemical structure, stereoisomerism, synthesis, and critical applications, particularly its role as a privileged scaffold in medicinal chemistry. This document is designed to be a practical resource, offering not just theoretical knowledge but also actionable experimental insights.
Introduction: The Significance of the 4-Aminocyclohexane-1-carboxamide Scaffold
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer a unique three-dimensional chemical space is paramount. The 4-aminocyclohexane-1-carboxamide core has emerged as a particularly valuable motif. Its rigid, saturated cyclohexane ring provides a defined conformational framework, allowing for the precise spatial orientation of its functional groups: a primary amine and a carboxamide. This stereochemical control is crucial for optimizing interactions with biological targets, thereby enhancing potency and selectivity.[1]
The presence of both a basic amino group and a hydrogen-bond-donating-and-accepting carboxamide group makes this scaffold a versatile platform for library synthesis and lead optimization.[2] It can be readily derivatized to explore a wide range of chemical space, leading to the discovery of novel therapeutic agents.
Physicochemical Properties and Stereochemistry
4-Aminocyclohexane-1-carboxamide is a saturated carbocyclic compound with the molecular formula C₇H₁₄N₂O and a molecular weight of approximately 142.20 g/mol .[3] Its structure consists of a cyclohexane ring substituted with an amino group at the 4-position and a carboxamide group at the 1-position.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄N₂O | [3] |
| Molecular Weight | 142.20 g/mol | [3] |
| IUPAC Name | 4-aminocyclohexane-1-carboxamide | [3] |
| CAS Number | 856758-75-3 (unspecified stereochemistry) | [3] |
| 754182-14-4 (cis) | [3] | |
| 791775-31-0 (trans) | [3] |
The key structural feature of 4-aminocyclohexane-1-carboxamide is its stereoisomerism. The 1,4-disubstituted cyclohexane ring can exist as two diastereomers: cis and trans.
Caption: Chair conformations of cis and trans isomers.
The stereochemistry of the molecule profoundly influences its biological activity. The trans isomer is often thermodynamically more stable due to both bulky substituents occupying equatorial positions, minimizing steric strain. This conformational rigidity is a desirable trait in drug design, as it reduces the entropic penalty upon binding to a target protein.
Synthesis of 4-Aminocyclohexane-1-carboxamide
The synthesis of 4-aminocyclohexane-1-carboxamide is typically achieved in a two-step process: first, the synthesis of the precursor 4-aminocyclohexanecarboxylic acid, followed by the amidation of the carboxylic acid.
Synthesis of 4-Aminocyclohexanecarboxylic Acid
A common and well-documented route to 4-aminocyclohexanecarboxylic acid involves the catalytic hydrogenation of p-aminobenzoic acid.[4] This reaction typically yields a mixture of cis and trans isomers, with the trans isomer often being the major product under thermodynamic control.
Experimental Protocol: Synthesis of 4-Aminocyclohexanecarboxylic Acid
-
Reaction Setup: In a high-pressure autoclave, combine p-aminobenzoic acid (1.0 eq.), 5% Ruthenium on Carbon (Ru/C) catalyst (0.1-0.25 eq. by weight), and a 10% aqueous solution of sodium hydroxide (NaOH).[4]
-
Hydrogenation: Seal the autoclave and purge with nitrogen gas, followed by pressurizing with hydrogen gas to 15 bar. Heat the reaction mixture to 100°C with vigorous stirring.[4]
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed (typically 18-24 hours).
-
Work-up: After cooling to room temperature and venting the hydrogen, filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with water.
-
Isolation: Acidify the filtrate to a pH of approximately 4-5 with a suitable acid (e.g., citric acid or hydrochloric acid). The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 4-aminocyclohexanecarboxylic acid as a mixture of cis and trans isomers.[4]
The ratio of cis to trans isomers can be influenced by the choice of catalyst, solvent, and reaction conditions. Separation of the isomers can be achieved by fractional crystallization or chromatography if a specific stereoisomer is required.
Caption: Synthetic workflow for 4-aminocyclohexanecarboxylic acid.
Amidation of 4-Aminocyclohexanecarboxylic Acid
The conversion of the carboxylic acid to the primary carboxamide is a standard transformation in organic synthesis. Due to the presence of the free amino group, it is often necessary to use a protecting group strategy or to carefully select the coupling conditions to avoid side reactions such as polymerization. A common approach is to first protect the amino group (e.g., as a Boc-carbamate), followed by amide bond formation and deprotection.
Alternatively, direct amidation can be achieved using a suitable coupling reagent that selectively activates the carboxylic acid in the presence of the amine. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for this purpose.[5][6]
Experimental Protocol: Amidation using HATU
-
Reaction Setup: To a solution of 4-aminocyclohexanecarboxylic acid (1.0 eq.) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen), add HATU (1.1-1.2 eq.) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq.).[5][6]
-
Activation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.
-
Amidation: To the activated ester solution, add a source of ammonia, such as a solution of ammonia in an organic solvent or an ammonium salt like ammonium chloride (in the presence of an additional equivalent of base).
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 4-aminocyclohexane-1-carboxamide.
Applications in Drug Discovery and Medicinal Chemistry
The 4-aminocyclohexane-1-carboxamide scaffold is a valuable building block in the design of a wide range of biologically active molecules. Its rigid conformation and the presence of key functional groups allow it to serve as a versatile template for interacting with various biological targets.
One of the most prominent applications of this scaffold is in the development of Janus Kinase (JAK) inhibitors .[4] JAKs are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways. Dysregulation of JAK-STAT signaling is implicated in a variety of inflammatory and autoimmune diseases, as well as some cancers.
The 4-aminocyclohexane-1-carboxamide moiety can be found in a number of potent and selective JAK inhibitors. In these molecules, the carboxamide group often forms crucial hydrogen bonds with the hinge region of the kinase domain, while the amino group can be functionalized to interact with other residues in the active site or to modulate the physicochemical properties of the molecule, such as solubility and cell permeability. The cyclohexane ring acts as a rigid spacer, positioning the key interacting groups in an optimal orientation for high-affinity binding.
Beyond JAK inhibitors, the cyclohexanecarboxamide motif, in general, is a privileged structure in medicinal chemistry. Its conformational rigidity and ability to present substituents in well-defined spatial arrangements make it an attractive scaffold for targeting a wide range of enzymes and receptors.[7]
Characterization and Analytical Techniques
Thorough characterization of 4-aminocyclohexane-1-carboxamide is essential to confirm its identity, purity, and stereochemistry. A combination of spectroscopic and chromatographic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be complex due to the overlapping signals of the cyclohexane ring protons, which typically appear in the range of 1.0-2.5 ppm. The protons on the carbons bearing the amino and carboxamide groups (H-4 and H-1, respectively) would be expected to resonate further downfield, likely in the region of 2.5-3.5 ppm. The chemical shifts and coupling constants of these protons are highly dependent on their axial or equatorial orientation, providing a powerful tool for distinguishing between the cis and trans isomers.[3] For the trans isomer, where both substituents are equatorial, the axial protons at positions 1 and 4 would exhibit large axial-axial coupling constants (J ≈ 10-13 Hz) with their neighboring axial protons. In contrast, the cis isomer would show smaller axial-equatorial and equatorial-equatorial couplings. The amide protons (-CONH₂) would typically appear as two broad singlets in the range of 6.0-8.0 ppm, while the amine protons (-NH₂) would also be broad and their chemical shift would be solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum is expected to show distinct signals for the seven carbon atoms in the molecule. The carbonyl carbon of the carboxamide group would be the most downfield signal, typically appearing in the range of 170-180 ppm. The carbons attached to the amino and carboxamide groups (C-4 and C-1) would resonate in the region of 40-60 ppm, with their exact chemical shifts being sensitive to the stereochemistry. The remaining cyclohexane ring carbons would appear further upfield, typically between 20-40 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of 4-aminocyclohexane-1-carboxamide would be characterized by the following key absorptions:
-
N-H stretching (amine and amide): Two or more bands in the region of 3100-3500 cm⁻¹. Primary amines typically show two bands (symmetric and asymmetric stretching), as do primary amides.
-
C-H stretching (alkane): Strong absorptions just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹).
-
C=O stretching (amide I band): A strong, sharp absorption in the region of 1630-1680 cm⁻¹. This is a very characteristic peak for amides.
-
N-H bending (amide II band): An absorption in the region of 1550-1640 cm⁻¹, which is often broad.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For 4-aminocyclohexane-1-carboxamide, the molecular ion peak [M]⁺ would be expected at m/z 142. Under electrospray ionization (ESI) conditions, the protonated molecule [M+H]⁺ would be observed at m/z 143. Common fragmentation pathways would involve the loss of ammonia (NH₃) or the carboxamide group (CONH₂).
High-Performance Liquid Chromatography (HPLC)
HPLC is an essential tool for assessing the purity of 4-aminocyclohexane-1-carboxamide and for separating the cis and trans isomers. Reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of water and acetonitrile or methanol, often with an additive like trifluoroacetic acid (TFA) or formic acid, is a common method for analyzing such compounds.
Conclusion
4-Aminocyclohexane-1-carboxamide is a valuable and versatile scaffold in modern medicinal chemistry. Its well-defined stereochemistry, conformational rigidity, and the presence of key functional groups make it an attractive starting point for the design and synthesis of novel therapeutic agents, most notably as inhibitors of Janus Kinases. A thorough understanding of its synthesis and characterization is crucial for its effective application in drug discovery and development. This guide has provided a comprehensive overview of these aspects, offering both theoretical insights and practical experimental guidance for researchers in the field.
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